Computed LogP Comparison: 3,4-Difluoro Modification Moderates Lipophilicity Relative to Mono-Fluoro and Dichloro Analogs
The target compound (3,4-diF) exhibits a computed LogP of 5.0193, which is 0.11 log units lower than the unsubstituted phenyl analog (LogP 5.132) and 0.25 log units lower than the mono-4-fluoro analog (LogP 5.2711), despite carrying two fluorine atoms . The 3,4-dichloro analog is substantially more lipophilic (LogP 5.9187, +0.90 log units vs. target) . This non-monotonic lipophilicity trend is significant because it demonstrates that the 3,4-difluoro substitution pattern uniquely tempers lipophilicity while retaining the metabolic shielding benefits of fluorination, offering a distinct optimization vector not achievable with mono-fluoro or dichloro alternatives.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.0193 (C₂₄H₁₉F₂NO₄, MW 423.41) |
| Comparator Or Baseline | Unsubstituted phenyl: LogP 5.132 (C₂₄H₂₁NO₄, MW 387.43); Mono-4-fluoro: LogP 5.2711 (C₂₄H₂₀FNO₄, MW 405.42); 3,4-Dichloro: LogP 5.9187 (C₂₄H₁₉Cl₂NO₄, MW 456.32) |
| Quantified Difference | ΔLogP = −0.11 (vs. unsubstituted); −0.25 (vs. 4-F); −0.90 (vs. 3,4-diCl) |
| Conditions | Computed LogP values from vendor databases (Leyan, Rhawn, Chem960, Molbase); consistent methodology not cross-validated across sources |
Why This Matters
A 0.25 log unit reduction in LogP relative to the mono-fluoro analog, combined with dual metabolic shielding sites, offers a therapeutically relevant lipophilicity-lowering strategy without sacrificing fluorine-mediated metabolic stability—critical for avoiding promiscuous binding and improving drug-like properties in peptide lead optimization.
